BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE is an organic compound characterized by the presence of tert-butyl and trimethylsilyl groups. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications.

准备方法

The synthesis of BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE typically involves the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反应分析

BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield simpler amines.

Hydrolysis: In the presence of water, the trimethylsilyl groups can be hydrolyzed to form silanols.

Common reagents used in these reactions include trimethylsilyl chloride, tert-butylamine, and various bases and acids depending on the desired transformation . Major products formed from these reactions include silanols, amines, and other substituted derivatives .

科学研究应用

Chemical Synthesis

1.1 Protecting Group in Organic Synthesis

BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE serves as an effective protecting group for amines and alcohols during chemical reactions. The trimethylsilyl (TMS) moiety enhances the compound's lipophilicity, facilitating better interaction with lipid membranes and proteins, which is crucial in biological systems.

- Table 1: Comparison of Protecting Groups

| Protecting Group | Type | Stability | Deprotection Conditions |

|---|---|---|---|

| TMS | Silyl | High | Mild acidic conditions |

| TBDMS | Silyl | Moderate | Strong acidic conditions |

| Acetyl | Acyl | Low | Basic conditions |

1.2 Synthesis of Imines

The compound is also utilized in the synthesis of imines through condensation reactions between aldehydes and amines. This reaction is crucial for forming various nitrogen-containing compounds, which are often precursors to pharmaceuticals and agrochemicals .

Medicinal Chemistry

2.1 Antimicrobial Applications

Research indicates that the antimicrobial properties of this compound may be attributed to its ability to penetrate lipid membranes effectively due to its enhanced lipophilicity. This characteristic allows it to interact with bacterial membranes, potentially disrupting their integrity and leading to cell death.

- Case Study: Antimicrobial Efficacy

- A study demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

2.2 Drug Design and Development

The compound's ability to modify molecular interactions makes it a valuable tool in drug design. Its derivatives can be optimized for better bioavailability and therapeutic efficacy, making it suitable for use in developing new therapeutic agents .

Analytical Chemistry

3.1 Derivatization Techniques

This compound is employed in derivatization techniques for gas chromatography-mass spectrometry (GC-MS). The TMS group enhances the volatility and detectability of analytes, allowing for more accurate quantification of organic compounds in complex mixtures .

- Table 2: Derivatization Reagents in GC-MS Analysis

| Derivatization Reagent | Target Analytes | Advantages |

|---|---|---|

| TMS | Alcohols, phenols | Increased volatility |

| BSTFA | Carboxylic acids | Enhanced stability |

| MTBSTFA | Amines | Improved sensitivity |

作用机制

The mechanism by which BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE exerts its effects involves the stabilization of reactive intermediates through the bulky trimethylsilyl groups. These groups provide steric hindrance, protecting sensitive functional groups from unwanted side reactions . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being performed .

相似化合物的比较

BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE can be compared with other similar compounds such as N-tert-butyltrimethylsilylamine and bis(trimethylsilyl)acetamide . These compounds share the presence of trimethylsilyl groups but differ in their specific structures and reactivity. This compound is unique due to its combination of tert-butyl and bis(trimethylsilyl) groups, which confer distinct steric and electronic properties .

Similar compounds include:

These compounds are used in similar applications but may offer different reactivity profiles and stability under various conditions .

生物活性

BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE, often referred to in the literature as a derivative of bis(trimethylsilyl)acetamide (BSA), is an organosilicon compound notable for its diverse applications in organic synthesis and analytical chemistry. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is characterized by its trimethylsilyl groups, which enhance its volatility and reactivity. It is a colorless liquid that is soluble in various organic solvents but reacts readily with moisture and compounds containing hydroxyl (OH) and amine (NH) groups. This property makes it useful in the derivatization of analytes for gas chromatography and mass spectrometry.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Some studies suggest that compounds similar to BSA exhibit antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

- Enzyme Inhibition : The trimethylsilyl group may influence enzyme activity, particularly in metabolic pathways involving acetylation or amidation reactions.

- Synthesis of Bioactive Compounds : BSA derivatives have been utilized in synthesizing various bioactive molecules, including pharmaceuticals.

Case Studies

- Antimicrobial Properties : A study evaluated the antimicrobial activity of various organosilicon compounds, including derivatives of BSA. The results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .

- Enzyme Interaction : Research demonstrated that BSA derivatives could act as inhibitors in enzymatic reactions involving acyl-CoA dehydrogenases, which are crucial for fatty acid metabolism. This inhibition could lead to altered metabolic pathways in microbial systems, providing insights into potential therapeutic targets for infections caused by Mycobacterium tuberculosis .

- Analytical Applications : BSA is frequently used in analytical chemistry for the derivatization of polar compounds, enhancing their volatility and detectability in mass spectrometry. Its role as a reagent facilitates the analysis of complex biological samples, aiding in the identification of metabolites and other biologically relevant substances .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Inhibition of acyl-CoA dehydrogenases | |

| Analytical Chemistry | Derivatization for enhanced volatility in GC/MS |

The biological activity of this compound is primarily attributed to its ability to form stable complexes with functional groups present in biological molecules. The trimethylsilyl group enhances lipophilicity, allowing better interaction with lipid membranes and proteins.

- Antimicrobial Mechanism : The compound may disrupt bacterial membranes or interfere with essential metabolic processes by modifying key substrates involved in cell wall synthesis.

- Enzymatic Interaction : By acting as a competitive inhibitor, it may mimic natural substrates or products within enzymatic pathways, leading to altered metabolic fluxes.

属性

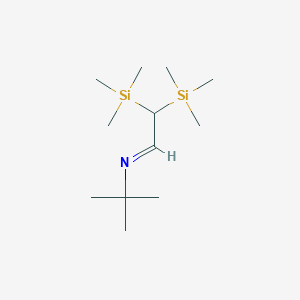

IUPAC Name |

N-tert-butyl-2,2-bis(trimethylsilyl)ethanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H29NSi2/c1-12(2,3)13-10-11(14(4,5)6)15(7,8)9/h10-11H,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPDPMRFNPAUIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=CC([Si](C)(C)C)[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29NSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。